Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-
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Overview
Description
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-fluorophenoxy group and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloro-3-fluorophenol with acetyl chloride to form 4-chloro-3-fluorophenyl acetate. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzoic acids such as:
- 4-chlorobenzoic acid
- 3-fluorobenzoic acid
- 4-chloro-3-fluorobenzoic acid
Uniqueness
What sets benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
649773-99-9 |
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Molecular Formula |
C15H11ClFNO4 |
Molecular Weight |
323.70 g/mol |
IUPAC Name |
3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11ClFNO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
AZHHOGULHUCDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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